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molecular formula C6H6BrNO2S B1282720 5-Bromo-2-(methylsulfonyl)pyridine CAS No. 98626-95-0

5-Bromo-2-(methylsulfonyl)pyridine

Cat. No. B1282720
M. Wt: 236.09 g/mol
InChI Key: QUSHOBXANACYJY-UHFFFAOYSA-N
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Patent
US07576108B2

Procedure details

Add a suspension of oxone®(4.97 g, 8.1 mmol) in 10 mL water to a solution of 5-bromo-2-methylsulfanyl-pyridine (1.1 g, 5.4 mmol) in 10 mL methanol, stir at r.t. for 1 h and remove methanol under vacuum. Extract the aqueous residue with dichloromethane, dry the organic extracts over sodium sulfate, filtrate and concentrate under reduced pressure to obtain 1.24 g of 5-bromo-2-methanesulfonyl-pyridine. MS (m/e): 237 (M+H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1]OS([O-])=O.[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([S:14][CH3:15])=[N:12][CH:13]=1.[OH2:16]>CO>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([S:14]([CH3:15])(=[O:1])=[O:16])=[N:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
1.1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)SC
Name
Quantity
10 mL
Type
reactant
Smiles
O
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add
CUSTOM
Type
CUSTOM
Details
remove methanol under vacuum
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous residue with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic extracts over sodium sulfate, filtrate
CONCENTRATION
Type
CONCENTRATION
Details
concentrate under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)S(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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